[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride
[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride
Brand Name:
Vulcanchem
CAS No.:
162361-44-6
VCID:
VC0126438
InChI:
InChI=1S/C18H31NO2.ClH/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)12-13-18(19,14-20)15-21;/h8-11,20-21H,2-7,12-15,19H2,1H3;1H
SMILES:
CCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)[NH3+].[Cl-]
Molecular Formula:
C18H32ClNO2
Molecular Weight:
329.9 g/mol
[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride
CAS No.: 162361-44-6
Reference Standards
VCID: VC0126438
Molecular Formula: C18H32ClNO2
Molecular Weight: 329.9 g/mol
CAS No. | 162361-44-6 |
---|---|
Product Name | [4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride |
Molecular Formula | C18H32ClNO2 |
Molecular Weight | 329.9 g/mol |
IUPAC Name | [4-(4-heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride |
Standard InChI | InChI=1S/C18H31NO2.ClH/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)12-13-18(19,14-20)15-21;/h8-11,20-21H,2-7,12-15,19H2,1H3;1H |
Standard InChIKey | ZMHVFZNMKCLXQE-UHFFFAOYSA-N |
SMILES | CCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)[NH3+].[Cl-] |
Canonical SMILES | CCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)[NH3+].[Cl-] |
Synonyms | 2-Amino-2-[2-(4-heptylphenyl)ethyl]-1,3-propanediol Hydrochloride |
PubChem Compound | 10853850 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume